molecular formula C10H11NO3 B13260420 2-(Tetrahydrofuran-3-yl)nicotinic acid

2-(Tetrahydrofuran-3-yl)nicotinic acid

Cat. No.: B13260420
M. Wt: 193.20 g/mol
InChI Key: PDAURJZBEVRSKC-UHFFFAOYSA-N
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Description

Significance of Nicotinic Acid Motifs in Advanced Organic Synthesis

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental building block in both biological systems and synthetic chemistry. researchgate.netchemicalbook.comwikipedia.org Its derivatives are integral to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are crucial for a vast array of metabolic redox reactions. wikipedia.org In the realm of organic synthesis, the pyridine-3-carboxylic acid structure of nicotinic acid offers a versatile platform for the development of a wide range of functional molecules.

The presence of the pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, imparts unique electronic properties and serves as a key pharmacophore in numerous approved drugs. researchgate.net The carboxylic acid group at the 3-position provides a convenient handle for a variety of chemical transformations, including esterification, amidation, and the formation of other acid derivatives. researchgate.net This allows for the facile incorporation of the nicotinic acid motif into larger, more complex molecules. wikipedia.org

Furthermore, the pyridine ring itself can be functionalized at various positions, enabling the synthesis of a diverse library of derivatives with tailored electronic and steric properties. nih.gov The development of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of substituted pyridines, allowing for the introduction of a wide array of substituents with high precision and efficiency. These synthetic advancements have solidified the position of nicotinic acid and its derivatives as indispensable tools in modern organic synthesis.

Strategic Role of Tetrahydrofuran (B95107) Scaffolds in Molecular Design and Synthesis

The tetrahydrofuran (THF) ring, a five-membered saturated cyclic ether, is another ubiquitous structural motif found in a vast number of natural products and synthetic molecules with significant biological activity. nih.govnih.govuni-saarland.de Its prevalence in nature is a testament to its conformational flexibility and its ability to engage in key intermolecular interactions, such as hydrogen bonding, through its ether oxygen.

In molecular design, the THF scaffold is often employed as a bioisosteric replacement for other functional groups, such as phenyl rings or aliphatic chains, to modulate a molecule's physicochemical properties. researchgate.netnih.govudayton.edu The introduction of a THF ring can improve solubility, alter metabolic stability, and fine-tune the conformational preferences of a molecule, all of which are critical parameters in drug discovery. The non-planar, puckered conformation of the THF ring can also be exploited to orient substituents in specific three-dimensional arrangements, which can be crucial for optimizing interactions with biological targets.

The synthesis of substituted tetrahydrofurans has been a subject of intense research, leading to the development of a plethora of stereoselective methodologies. nih.govuni-saarland.de These methods, which include intramolecular cyclizations of epoxy alcohols, palladium-catalyzed reactions of hydroxy alkenes, and various cycloaddition strategies, provide chemists with the tools to construct highly functionalized THF rings with precise control over stereochemistry. uni-saarland.de This stereochemical control is often paramount for achieving the desired biological activity.

Historical Development and Current Research Trajectories for Related Chemical Architectures

The history of nicotinic acid is deeply intertwined with the study of nutrition and disease. First prepared in 1867 by the oxidation of nicotine, its biological significance was not recognized until the 1930s when it was identified as the "pellagra-preventing factor" and subsequently named vitamin B3. nih.govuni-saarland.de This discovery led to the fortification of foods with niacin, effectively eradicating pellagra in many parts of the world. Beyond its role as a vitamin, high doses of nicotinic acid were later found to have lipid-lowering effects, leading to its use as a therapeutic agent for dyslipidemia. wikipedia.org

The development of tetrahydrofuran as a key chemical entity has followed a different trajectory. Initially recognized for its utility as a versatile aprotic solvent, its importance as a structural component of complex molecules became increasingly apparent with the isolation and characterization of numerous THF-containing natural products. nih.gov This has spurred the development of sophisticated synthetic methods to access these complex architectures, a field that continues to evolve with the advent of new catalytic systems and synthetic strategies.

Current research on nicotinic acid derivatives is focused on the development of novel therapeutic agents with improved efficacy and reduced side effects. researchgate.net This includes the synthesis of analogs with modified substitution patterns on the pyridine ring and the exploration of different derivatives of the carboxylic acid group. For tetrahydrofuran-containing compounds, a major research thrust is the development of even more efficient and stereoselective synthetic methods. nih.gov There is also a growing interest in the use of THF scaffolds in asymmetric catalysis and as chiral building blocks for the synthesis of other complex molecules.

Overview of Research Paradigms Relevant to 2-(Tetrahydrofuran-3-yl)nicotinic Acid

Given the lack of direct research on this compound, any investigation into this compound would likely draw upon established research paradigms in heterocyclic chemistry. The synthesis of this molecule would be a primary focus, and several strategies could be envisioned. One approach would involve the coupling of a pre-functionalized tetrahydrofuran derivative with a suitable nicotinic acid precursor, likely utilizing a transition-metal-catalyzed cross-coupling reaction. Another strategy could involve the construction of the tetrahydrofuran ring onto a pre-existing nicotinic acid scaffold.

Once synthesized, a thorough characterization of the compound's physicochemical properties would be essential. This would involve a suite of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography, to confirm its structure and stereochemistry. Computational modeling would also likely be employed to predict its conformational preferences and electronic properties.

The exploration of the potential applications of this compound would be guided by the known properties of its constituent motifs. Its structural similarity to other biologically active nicotinic acid and tetrahydrofuran derivatives would suggest its evaluation in various biological assays. Furthermore, the presence of both a pyridine ring and a carboxylic acid group could make it a candidate for use as a ligand in coordination chemistry or as a monomer in polymer synthesis.

Data Tables

Table 1: Physicochemical Properties of Nicotinic Acid and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility in WaterpKa
Nicotinic AcidC₆H₅NO₂123.11236-23918 g/L4.85
TetrahydrofuranC₄H₈O72.11-108.4Miscible-
2-Acetylnicotinic AcidC₈H₇NO₃165.15138-140Sparingly soluble-
3-HydroxytetrahydrofuranC₄H₈O₂88.11-Miscible-

Data compiled from various sources, including PubChem and ChemicalBook. chemicalbook.com

Table 2: Spectroscopic Data for Tetrahydrofuran

Spectroscopic TechniqueKey Features
¹H NMR (CDCl₃)δ ~3.75 (m, 4H, -OCH₂-), δ ~1.85 (m, 4H, -CH₂-)
¹³C NMR (CDCl₃)δ ~68.0 (-OCH₂-), δ ~26.0 (-CH₂-)
IR (neat)~2975 cm⁻¹ (C-H stretch), ~1070 cm⁻¹ (C-O-C stretch)

Representative data for the parent tetrahydrofuran molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-(oxolan-3-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H11NO3/c12-10(13)8-2-1-4-11-9(8)7-3-5-14-6-7/h1-2,4,7H,3,5-6H2,(H,12,13)

InChI Key

PDAURJZBEVRSKC-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2=C(C=CC=N2)C(=O)O

Origin of Product

United States

Sophisticated Synthetic Methodologies for 2 Tetrahydrofuran 3 Yl Nicotinic Acid

Pioneering Retrosynthetic Approaches and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For 2-(tetrahydrofuran-3-yl)nicotinic acid, two primary retrosynthetic disconnections can be envisioned, focusing on the formation of the crucial carbon-carbon bond between the pyridine (B92270) and tetrahydrofuran (B95107) rings.

Disconnection A: Cross-Coupling Strategy

A primary disconnection can be made at the C2-C3' bond between the nicotinic acid and tetrahydrofuran moieties. This suggests a cross-coupling reaction as the key bond-forming step. This approach would involve the coupling of a pre-functionalized pyridine ring with a suitable tetrahydrofuran derivative.

Forward Synthetic Direction: This would typically involve a transition metal-catalyzed cross-coupling reaction, such as a Suzuki, Stille, or Negishi coupling. For instance, a 2-halonicotinic acid ester could be coupled with a 3-(trialkylstannyl)tetrahydrofuran or a tetrahydrofuran-3-boronic acid derivative.

Disconnection B: Nucleophilic Addition/Substitution Strategy

An alternative disconnection involves considering the formation of the tetrahydrofuran ring onto a pre-existing nicotinic acid framework or the addition of a nicotinic acid precursor to a tetrahydrofuran derivative.

Forward Synthetic Direction: This could involve the nucleophilic attack of a pyridine-derived organometallic reagent onto a suitably activated tetrahydrofuran-3-one, followed by reduction and cyclization. Conversely, a nucleophile derived from a tetrahydrofuran precursor could be added to a nicotinic acid derivative bearing an electrophilic site at the 2-position.

These retrosynthetic pathways provide a logical framework for the design of synthetic routes, with the choice of a specific strategy often depending on the availability of starting materials and the desired stereochemical control.

Enantioselective and Diastereoselective Synthesis Strategies

The tetrahydrofuran ring in this compound contains a stereocenter at the C3 position. Consequently, the development of enantioselective and diastereoselective synthetic methods is crucial for accessing stereochemically pure isomers.

Asymmetric catalysis offers a powerful approach to introduce chirality with high enantioselectivity. In the context of synthesizing this compound, asymmetric catalysis could be employed in several key transformations.

Asymmetric Hydrogenation: A plausible strategy involves the asymmetric hydrogenation of a 2-(dihydrofuran-3-yl)nicotinic acid precursor. The use of chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, could facilitate the enantioselective reduction of the double bond in the dihydrofuran ring to establish the desired stereocenter in the tetrahydrofuran moiety.

Catalytic Asymmetric Allylic Alkylation: Another approach could involve the palladium-catalyzed asymmetric allylic alkylation of a nicotinic acid-derived nucleophile with a suitable 3,4-disubstituted dihydrofuran or a related cyclic allylic substrate. Chiral ligands on the palladium catalyst would control the stereochemical outcome of the alkylation.

Table 1: Potential Asymmetric Catalytic Approaches

Catalytic MethodKey TransformationPotential Catalyst System
Asymmetric HydrogenationReduction of a dihydrofuran precursor[Rh(COD)(chiral bisphosphine)]BF4
Asymmetric Allylic AlkylationC-C bond formationPd(OAc)2 with chiral phosphoramidite (B1245037) ligand

Chiral auxiliaries are stereochemically pure compounds that can be temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. After the desired chiral center is created, the auxiliary can be removed.

Evans Asymmetric Alkylation: An Evans chiral auxiliary, such as a chiral oxazolidinone, could be attached to a precursor of the nicotinic acid moiety. Subsequent alkylation with a suitable electrophile containing the tetrahydrofuran or a precursor thereof would proceed with high diastereoselectivity, controlled by the chiral auxiliary. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Chiral Sulfoxide (B87167) Auxiliary: A chiral sulfoxide can be used to direct the stereoselective addition of a nucleophile to a carbonyl group. For example, a nicotinoyl derivative bearing a chiral sulfoxide could be reacted with a tetrahydrofuran-derived nucleophile, with the sulfoxide group directing the facial selectivity of the attack.

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles is becoming increasingly important in modern organic synthesis to minimize environmental impact. For the synthesis of this compound, several green strategies can be envisioned.

Solvent-Free Reactions: Whenever feasible, conducting reactions in the absence of a solvent or in environmentally benign solvents like water or supercritical fluids can significantly reduce waste. For instance, certain cross-coupling reactions or cyclization steps could potentially be performed under solvent-free conditions, for example, using mechanochemistry (ball milling).

Atom Economy: Atom-economical reactions are those that maximize the incorporation of all atoms from the starting materials into the final product. Rearrangement reactions and addition reactions are inherently more atom-economical than substitution or elimination reactions. Designing a synthetic route that utilizes reactions with high atom economy, such as catalytic additions or cycloadditions, would be a key green chemistry consideration.

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods.

Enzymatic Resolution: A racemic mixture of a key intermediate, such as 3-hydroxytetrahydrofuran, could be resolved using lipases or other hydrolases. These enzymes can selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two stereoisomers.

Asymmetric Bioreduction: Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with high enantioselectivity. A precursor such as tetrahydrofuran-3-one could be stereoselectively reduced to either (R)- or (S)-3-hydroxytetrahydrofuran using a suitable KRED, providing a chiral building block for the subsequent synthesis.

Table 2: Potential Biocatalytic Transformations

Biocatalytic MethodKey TransformationEnzyme Class
Kinetic ResolutionSeparation of enantiomers of a racemic intermediateLipase
Asymmetric ReductionStereoselective reduction of a ketone precursorKetoreductase (KRED)

By integrating these sophisticated synthetic methodologies, it is possible to devise efficient, stereoselective, and sustainable routes to this compound, a molecule of interest in various fields of chemical research.

Flow Chemistry and Continuous Processing Applications in Synthesis

The application of flow chemistry and continuous processing technologies offers significant advantages for the synthesis of complex molecules like this compound, including enhanced safety, improved reaction control, higher yields, and greater scalability compared to traditional batch methods. While specific literature detailing a continuous flow synthesis for this exact molecule is not extensively available, the principles of flow chemistry can be applied to its key synthetic transformations based on established methodologies for analogous pyridine and nicotinic acid derivatives.

Continuous flow processes are particularly amenable to reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters to minimize side product formation. Key reactions in the synthesis of this compound, such as cross-coupling reactions to form the C-C bond between the pyridine and tetrahydrofuran moieties, and subsequent functional group manipulations, can be effectively translated to a continuous flow setup.

One of the most powerful methods for constructing the C-C bond between a pyridine ring and a substituent is the Suzuki-Miyaura cross-coupling reaction. This reaction has been successfully implemented in continuous flow systems, often utilizing packed-bed reactors with heterogeneous palladium catalysts. vapourtec.comresearchgate.netmdpi.comacsgcipr.org Such a setup allows for efficient catalyst use and recycling, minimizes metal contamination in the product, and enables safe operation at elevated temperatures and pressures to accelerate the reaction. For the synthesis of this compound, a flow process could involve pumping a solution of a halogenated nicotinic acid derivative and a tetrahydrofuranboronic acid or ester through a heated column packed with a supported palladium catalyst. vapourtec.comresearchgate.netmdpi.com

Another relevant transformation that benefits from continuous processing is the Grignard reaction. The formation of Grignard reagents can be hazardous on a large scale in batch due to the highly exothermic nature of the reaction and the use of flammable ethereal solvents. gordon.edu Continuous flow systems, particularly continuous stirred-tank reactors (CSTRs), offer a much safer alternative by minimizing the reaction volume at any given time. gordon.eduwordpress.com For the synthesis of the target molecule, a Grignard reagent derived from a halogenated tetrahydrofuran could be continuously generated and immediately reacted with a suitable pyridine electrophile in a subsequent flow reactor.

The table below outlines a conceptual continuous flow process for a Suzuki-Miyaura coupling to form a key intermediate in the synthesis of this compound, based on analogous reactions reported in the literature.

ParameterValue/ConditionRationale
Reactants 2-chloronicotinic acid derivative, Tetrahydrofuran-3-ylboronic acidCommon starting materials for Suzuki-Miyaura coupling.
Catalyst Heterogeneous Pd on solid support (e.g., Pd/C, SPM3Pd)Facilitates product purification and catalyst reuse. vapourtec.comresearchgate.netmdpi.com
Solvent 1,4-Dioxane/Water mixtureGood solubility for reactants and compatible with Suzuki coupling. mdpi.com
Base K₃PO₄ or NaOHCommonly used bases in Suzuki-Miyaura reactions. mdpi.com
Reactor Type Packed-Bed Reactor (PBR)Provides high catalyst surface area and efficient mixing. vapourtec.commdpi.com
Temperature 80-150 °CElevated temperatures increase reaction rates. vapourtec.commdpi.com
Flow Rate 0.1 - 1.0 mL/minControls the residence time in the reactor. vapourtec.com
Residence Time 2.5 - 23 minutesOptimized to achieve high conversion. vapourtec.comresearchgate.net
Pressure Back-pressure regulator may be usedAllows for heating solvents above their boiling points.

The following table summarizes research findings on continuous flow Suzuki-Miyaura reactions involving pyridine derivatives, which are analogous to a potential synthesis of this compound.

SubstratesCatalystResidence TimeConversion/YieldReference
3-Bromopyridine and Phenylboronic acidSPM3Pd (heterogeneous)2.5 min>95% conversion vapourtec.com
Heteroaryl bromides and Arylboronic acidsPd(PPh₃)₄ (homogeneous)23 minGood yields researchgate.net
4-Iodopyridine and Phenylboronic acid7% Pd/WA30 (heterogeneous)Not specifiedQuantitative yield mdpi.com

Comprehensive Analysis of Chemical Reactivity and Transformations of 2 Tetrahydrofuran 3 Yl Nicotinic Acid

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of a variety of derivatives through well-established organic reactions.

Key transformations of the carboxylic acid group include esterification, amidation, and reduction. Esterification is commonly achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com This reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. youtube.com

Amide formation can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acid chloride, using reagents like thionyl chloride or phosphorus pentachloride. youtube.com The resulting acid chloride readily reacts with ammonia (B1221849) or a primary or secondary amine to yield the corresponding amide. youtube.com Direct amidation of the carboxylic acid with an amine is also possible but typically requires high temperatures to overcome the initial acid-base reaction that forms a stable carboxylate-ammonium salt. youtube.com

Reduction of the carboxylic acid moiety to a primary alcohol can be carried out using strong reducing agents like lithium aluminum hydride (LAH) in an ethereal solvent. imperial.ac.uk Borane (BH3) is another effective reagent that can selectively reduce carboxylic acids in the presence of other functional groups like esters. imperial.ac.uk

Reaction TypeReagents and ConditionsProduct
Esterification (Fischer)Alcohol (e.g., Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), HeatEthyl 2-(tetrahydrofuran-3-yl)nicotinate
Amidation (via Acid Chloride)1. SOCl₂ or (COCl)₂ 2. Amine (e.g., NH₃, RNH₂, R₂NH)2-(Tetrahydrofuran-3-yl)nicotinamide
Reduction1. LiAlH₄, THF 2. H₂O(2-(Tetrahydrofuran-3-yl)pyridin-3-yl)methanol

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Nicotinic Ring

The pyridine (B92270) ring of nicotinic acid is electron-deficient, which influences its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgmasterorganicchemistry.com Electrophilic substitution, when it does occur, is directed to the meta-position relative to the nitrogen atom. wikipedia.org Common electrophilic aromatic substitution reactions include nitration and sulfonation. masterorganicchemistry.com Nitration is typically performed using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comlibretexts.org Sulfonation can be achieved with fuming sulfuric acid, which provides a high concentration of sulfur trioxide (SO₃). masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom. wikipedia.orgyoutube.com The presence of a good leaving group, such as a halide, at these positions facilitates the reaction. wikipedia.orgyoutube.com The reaction proceeds through an addition-elimination mechanism, involving the formation of a stable Meisenheimer-like intermediate. wikipedia.org A classic example of this type of reaction is the Chichibabin reaction, where pyridine reacts with sodium amide to form 2-aminopyridine. youtube.com

Reaction TypePosition of AttackTypical ReagentsProduct Example
Electrophilic Aromatic Substitution (Nitration)C-5 (meta to ring N, meta to both substituents)HNO₃, H₂SO₄2-(Tetrahydrofuran-3-yl)-5-nitronicotinic acid
Nucleophilic Aromatic Substitution (with a leaving group at C-2)C-2 (ortho to ring N)Nucleophile (e.g., RO⁻, RNH₂)(Varies based on starting material)

Stereochemical Transformations and Configurational Stability of the Tetrahydrofuran (B95107) Ring

The tetrahydrofuran ring in 2-(tetrahydrofuran-3-yl)nicotinic acid contains a stereocenter at the C-3 position, making it a chiral molecule. The stereochemistry of this ring is crucial for the biological activity of many molecules. oup.comnih.gov

The synthesis of enantiomerically pure forms of this compound can be achieved through chiral resolution of a racemic mixture or by asymmetric synthesis. google.com The conformational flexibility of the tetrahydrofuran ring, which typically adopts an envelope or twist conformation, can influence its interaction with biological targets. nih.gov The stability of bioactive molecules can often be enhanced by introducing conformational constraints. oup.com The introduction of a polar tetrahydrofuran ring can also improve water solubility while maintaining binding properties. nih.gov

Transition Metal-Catalyzed Coupling Reactions Involving the Compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.orgmdpi.com Palladium-catalyzed reactions are particularly common due to their high efficiency and functional group tolerance. mdpi.com

Common cross-coupling reactions include the Suzuki, Heck, and Sonogashira reactions. rsc.orgacs.orgresearchgate.net The Suzuki reaction involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.comnih.gov The Heck reaction couples an unsaturated halide with an alkene. nih.gov The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org

For this compound, a halogenated derivative would be required to participate in these coupling reactions as the electrophilic partner. For instance, a bromo or iodo substituent on the pyridine ring would enable its use in Suzuki or Sonogashira couplings. mdpi.comorganic-chemistry.org

ReactionCatalystCoupling PartnersTypical Product Structure
Suzuki CouplingPd(0) complexAryl/Vinyl Halide + Organoboron reagentBiaryl or Aryl-Alkene
Heck CouplingPd(0) complexAryl/Vinyl Halide + AlkeneSubstituted Alkene
Sonogashira CouplingPd(0) complex, Cu(I) co-catalystAryl/Vinyl Halide + Terminal AlkyneAryl/Vinyl Alkyne

Rational Design and Elaboration of 2 Tetrahydrofuran 3 Yl Nicotinic Acid Derivatives and Analogues

Strategies for Structural Modification and Diversification

The structural modification of 2-(tetrahydrofuran-3-yl)nicotinic acid can be approached by considering the molecule in three key domains: the nicotinic acid core, the tetrahydrofuran (B95107) (THF) ring, and the linker connecting them. Strategies for diversification often draw from established medicinal chemistry principles, including the modification of bioactive natural products and the application of structure-activity relationship (SAR) data. nih.govmdpi.com

Key strategies include:

Modification of the Nicotinic Acid Ring: The pyridine (B92270) ring of the nicotinic acid moiety is a prime target for substitution. Introducing various functional groups (e.g., halogens, alkyls, alkoxys) at different positions can influence the electronic properties, lipophilicity, and metabolic stability of the molecule. For instance, derivatization of the carboxylic acid group into esters, amides, or other bioisosteres can modulate the compound's polarity and interaction with biological targets. nih.govchemistryjournal.net

Modification of the Tetrahydrofuran Ring: The THF ring offers multiple sites for modification. Introducing substituents at the 2, 4, and 5-positions can significantly impact the molecule's three-dimensional shape and its fit within a target's binding site. nih.gov The stereochemistry of these substituents is also a critical factor. Strategies for THF ring modification often involve ring-opening and closing reactions, allowing for the introduction of diverse functionalities.

Alteration of the Linker: The single bond connecting the THF ring to the nicotinic acid core can be modified to alter the relative orientation of the two ring systems. This can include the introduction of spacers or rigidifying elements to lock the molecule into a specific conformation, which can be beneficial for target binding. mdpi.com

Substituent Effects: The introduction of substituents on either ring system can lead to a range of effects. For example, electron-withdrawing or electron-donating groups on the nicotinic acid ring can alter its pKa and reactivity. Bulky substituents on the THF ring can provide steric hindrance that may influence selectivity for a particular biological target.

Table 1: Examples of Structural Modifications and Their Rationale

Modification Site Modification Rationale
Nicotinic AcidEsterification of the carboxylic acidImprove cell permeability and create prodrugs.
Nicotinic AcidHalogenation of the pyridine ringEnhance binding affinity through halogen bonding.
Tetrahydrofuran RingIntroduction of a methyl groupProbe steric tolerance in the binding pocket.
Tetrahydrofuran RingHydroxylationIntroduce hydrogen bonding capabilities.
LinkerIntroduction of an amide linkerIncrease rigidity and introduce new interaction points.

Combinatorial Synthesis and Library Generation Strategies

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds, enabling a broad exploration of the chemical space around the this compound scaffold. These strategies are instrumental in identifying initial lead compounds and for systematic structure-activity relationship (SAR) studies.

While specific combinatorial syntheses for this compound are not extensively documented, strategies can be adapted from the synthesis of related heterocyclic compounds. nih.gov Both solid-phase and solution-phase combinatorial approaches can be envisioned.

Solid-Phase Synthesis: In a solid-phase approach, either the nicotinic acid or the tetrahydrofuran precursor could be attached to a solid support. This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. For example, a resin-bound nicotinic acid derivative could be reacted with a library of substituted tetrahydrofuran precursors.

Solution-Phase Synthesis: Parallel synthesis in solution is another viable strategy, particularly with the advent of automated synthesis platforms and purification techniques. This approach often involves the use of building blocks that can be readily diversified. For instance, a common tetrahydrofuran intermediate could be reacted with a diverse set of nicotinic acid building blocks in a multi-well plate format.

A key aspect of library generation is the choice of building blocks. A diverse set of substituted nicotinic acids and tetrahydrofuran precursors would be required to generate a library with significant structural diversity.

Table 2: Hypothetical Combinatorial Library Generation

Scaffold Building Block 1 (Nicotinic Acid Derivatives) Building Block 2 (Tetrahydrofuran Precursors) Potential Library Size
This compound10 different substituted nicotinic acids10 different substituted tetrahydrofuran precursors100 compounds

Regioselective Derivatization Strategies for Enhanced Molecular Diversity

Regioselective derivatization is crucial for systematically exploring the SAR of this compound. This involves selectively modifying one specific position on either the nicotinic acid or the tetrahydrofuran ring in the presence of other potentially reactive sites.

Regioselectivity on the Nicotinic Acid Ring:

The reactivity of the pyridine ring in nicotinic acid is well-characterized. Electrophilic aromatic substitution is generally difficult due to the electron-deficient nature of the ring, but can be directed by activating groups.

Nucleophilic aromatic substitution can be facilitated by the presence of a good leaving group at the 2-, 4-, or 6-position. koreascience.kr

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of the pyridine ring. By using a directing group, such as the carboxylic acid, it is possible to deprotonate a specific ortho position and then quench with an electrophile to introduce a variety of substituents.

Regioselectivity on the Tetrahydrofuran Ring:

The regioselective synthesis of substituted tetrahydrofurans is a well-established field in organic chemistry. thieme-connect.comnih.gov Methods such as intramolecular cyclization of epoxides or Prins cyclization can be employed to control the position of substituents. thieme-connect.com

For the derivatization of a pre-formed this compound, the inherent reactivity of the C-H bonds on the THF ring can be exploited. For example, radical halogenation followed by nucleophilic substitution could be a route to introduce diversity, although selectivity might be challenging.

Alternatively, starting with a functionalized tetrahydrofuran precursor that already contains a handle for further derivatization (e.g., a hydroxyl or amino group) at a specific position would be a more controlled approach.

Table 3: Regioselective Derivatization Approaches

Ring System Position Strategy Example Reagents
Nicotinic AcidC4Directed ortho-metalationn-BuLi, Electrophile
Nicotinic AcidC6Nucleophilic Aromatic SubstitutionNucleophile, Leaving Group
TetrahydrofuranC2 or C5Intramolecular CyclizationSubstituted Alkene Precursor
TetrahydrofuranC4Functional Group InterconversionStarting material with a C4 functional group

Exploration of Stereoisomeric Forms and Their Synthesis

The this compound molecule contains at least one stereocenter at the 3-position of the tetrahydrofuran ring. The introduction of additional substituents on the THF ring can create further stereocenters. The different stereoisomers of a chiral molecule can have distinct pharmacological properties, making the synthesis of enantiomerically pure or enriched forms a critical aspect of drug development. nih.gov

Strategies for the synthesis of stereoisomers include:

Asymmetric Synthesis: This involves the use of chiral catalysts, reagents, or auxiliaries to control the stereochemical outcome of a reaction. For example, an enantioselective synthesis of the tetrahydrofuran ring could be achieved through an asymmetric cyclization reaction. chemistryviews.orgnih.gov Sharpless asymmetric dihydroxylation is a powerful method for creating chiral diols, which can be precursors to chiral tetrahydrofurans. researchgate.net

Chiral Resolution: This involves separating a racemic mixture of enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization or chromatography. Enzymatic resolution is another common method, where an enzyme selectively reacts with one enantiomer, allowing for its separation. nih.gov

Chiral Pool Synthesis: This approach utilizes readily available enantiomerically pure starting materials from nature, such as amino acids or carbohydrates, to synthesize the target molecule.

The synthesis of specific stereoisomers allows for a detailed investigation of the stereochemical requirements for biological activity. This information is invaluable for the design of more potent and selective drug candidates.

Table 4: Methods for Obtaining Stereoisomers

Method Description Advantages Disadvantages
Asymmetric SynthesisUse of chiral catalysts or reagents to produce a single enantiomer.High enantiomeric excess, efficient.Development of a suitable method can be challenging.
Chiral ResolutionSeparation of a racemic mixture.Applicable to a wide range of compounds.Maximum theoretical yield is 50% for one enantiomer.
Chiral Pool SynthesisUse of naturally occurring chiral starting materials.Readily available starting materials.Limited to the stereochemistry of the starting material.

Advanced Computational and Theoretical Chemistry Investigations of 2 Tetrahydrofuran 3 Yl Nicotinic Acid

Quantum Mechanical Calculations of Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule. For 2-(Tetrahydrofuran-3-yl)nicotinic acid, methods like Density Functional Theory (DFT) would be employed to determine its electronic structure. These calculations can yield crucial reactivity descriptors that predict the molecule's behavior in chemical reactions.

Key reactivity descriptors that would be calculated include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of molecular stability and reactivity.

Electron Density Distribution: This mapping reveals the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the molecule's surface, highlighting regions of positive and negative potential that are crucial for intermolecular interactions.

Table 1: Hypothetical Quantum Mechanical Reactivity Descriptors for this compound

DescriptorHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap5.3 eVSuggests high kinetic stability.
Dipole Moment3.5 DIndicates a polar molecule with significant charge separation.

Note: The values in this table are illustrative and would need to be determined by actual quantum mechanical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic nature of molecules over time. For this compound, MD simulations would reveal its conformational landscape and flexibility, which are essential for understanding its interactions with biological targets.

An MD simulation would involve:

System Setup: Placing the molecule in a simulated environment, typically a box of solvent molecules like water, to mimic physiological conditions.

Simulation Run: Solving Newton's equations of motion for all atoms in the system over a specified period, typically nanoseconds to microseconds.

Trajectory Analysis: Analyzing the resulting trajectory to understand the molecule's movements, conformational changes, and interactions with its environment.

From these simulations, key properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to quantify the molecule's stability and the flexibility of its different regions. The simulations would identify the most stable, low-energy conformations of the tetrahydrofuran (B95107) ring and its orientation relative to the nicotinic acid moiety.

In Silico Prediction of Molecular Recognition and Binding Sites

Building on the electronic structure and conformational analysis, in silico methods can predict how this compound might interact with biological macromolecules, such as proteins or enzymes. Molecular docking is a primary technique used for this purpose.

The process involves:

Target Selection: Identifying a relevant protein target.

Docking Simulation: Computationally placing the molecule (the ligand) into the binding site of the protein (the receptor) in various orientations and conformations.

Scoring: Using a scoring function to estimate the binding affinity for each pose, predicting the most favorable binding mode.

These predictions are invaluable in drug discovery for identifying potential biological targets and understanding the key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-receptor complex.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry can also be used to explore the potential chemical reactions involving this compound. By calculating the potential energy surface for a proposed reaction, researchers can identify transition states and intermediates, and determine the activation energies for different reaction pathways.

For instance, the oxidation of the tetrahydrofuran ring or reactions involving the carboxylic acid and pyridine (B92270) groups of the nicotinic acid moiety could be investigated. These calculations would provide a detailed, atomistic understanding of the reaction mechanism, which can be difficult to obtain through experimental methods alone. This information is crucial for understanding the molecule's metabolic fate and for designing derivatives with improved stability or reactivity.

Cutting Edge Analytical and Spectroscopic Techniques for Structural Elucidation of 2 Tetrahydrofuran 3 Yl Nicotinic Acid and Its Derivatives

High-Resolution NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-(Tetrahydrofuran-3-yl)nicotinic acid in solution. Due to the molecule's combination of an aromatic pyridine (B92270) ring and a flexible, non-planar tetrahydrofuran (B95107) (THF) ring, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for complete assignment of proton (¹H) and carbon (¹³C) signals.

The ¹H NMR spectrum is expected to show distinct regions for the aromatic protons of the nicotinic acid moiety and the aliphatic protons of the THF ring. The THF ring's protons typically present a complex set of multiplets due to small differences in chemical shifts and extensive spin-spin coupling. researchgate.net The insertion of an isotopic label, such as ¹³C, can reduce the symmetry of the spin systems, simplifying spectral analysis and allowing for the precise determination of ¹H–¹H, ¹³C–¹H, and ¹³C–¹³C spin-spin coupling constants. researchgate.netosi.lv

2D NMR techniques are crucial for resolving signal overlap and establishing connectivity.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the THF ring and the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of ¹³C signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for confirming the connection between the C3 position of the THF ring and the C2 position of the nicotinic acid ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, aiding in the determination of the relative stereochemistry and preferred conformations of the flexible THF ring.

Solid-State NMR (ssNMR) could be employed to study the compound in its crystalline powder form, providing information about molecular packing, conformational differences between the solid and solution states, and the presence of polymorphs.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table presents hypothetical data based on the analysis of related structural motifs.

Atom Position (Nicotinic Acid Moiety) Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm) Atom Position (THF Moiety) Predicted ¹H δ (ppm) Predicted ¹³C δ (ppm)
H-4 8.2 - 8.4 138 - 140 H-2 (CH₂) 3.8 - 4.1 67 - 70
H-5 7.4 - 7.6 123 - 125 H-3 (CH) 3.5 - 3.8 45 - 48
H-6 9.0 - 9.2 152 - 154 H-4 (CH₂) 1.9 - 2.2 30 - 33

Advanced Mass Spectrometry (e.g., HRMS, Tandem MS)

Advanced mass spectrometry (MS) techniques are essential for confirming the molecular weight and elemental composition of this compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) , typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, provides a highly accurate mass measurement of the molecular ion. This allows for the unambiguous determination of the elemental formula, distinguishing it from other isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) is used to probe the compound's structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern serves as a structural fingerprint. For this compound, key fragmentation pathways would likely involve:

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid group.

Ring Cleavage: Fragmentation of the tetrahydrofuran ring.

Inter-ring Cleavage: Scission of the C-C bond connecting the pyridine and THF rings.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful combination for analyzing the compound in complex mixtures. nih.gov By operating the mass spectrometer in a selected reaction monitoring (SRM) mode, specific fragmentation transitions can be monitored, providing a highly sensitive and selective method for quantification. nih.gov

Table 2: Predicted HRMS and Tandem MS (MS/MS) Fragmentation Data for this compound This table presents hypothetical data.

Ion Formula Calculated m/z (Monoisotopic) Fragmentation Pathway
[M+H]⁺ C₁₀H₁₂NO₃⁺ 209.0715 Protonated Molecular Ion
[M+H-H₂O]⁺ C₁₀H₁₀NO₂⁺ 191.0609 Loss of water
[M+H-CO₂]⁺ C₉H₁₂NO⁺ 150.0919 Loss of carbon dioxide
[C₆H₅NO₂]⁺ C₆H₆NO₂⁺ 124.0399 Cleavage yielding protonated nicotinic acid

X-ray Crystallography for Absolute Configuration Determination and Supramolecular Assembly

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. For this compound, this technique can provide precise data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing the conformation of the THF ring (e.g., envelope or twist conformation).

Crucially, as the compound is chiral, X-ray crystallography performed on a single enantiomer crystal can determine its absolute configuration . This is typically achieved by analyzing the anomalous dispersion effects of the atoms, which allows for the unambiguous assignment of (R) or (S) stereochemistry at the C3 position of the THF ring. nih.gov

Furthermore, the crystal structure reveals the supramolecular assembly , which is how individual molecules pack together in the crystal lattice. For nicotinic acid derivatives, this packing is often dominated by strong and directional hydrogen bonds. uky.edu It is highly probable that the carboxylic acid group and the pyridine nitrogen atom of this compound would engage in intermolecular hydrogen bonding, potentially forming dimers or extended chains, which dictates the material's bulk properties. uky.edunsf.gov

Table 3: Representative Crystallographic Data for a Nicotinic Acid Derivative Data is based on a known nicotinic acid derivative to illustrate typical parameters. uky.edu

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 8.9247
b (Å) 14.0340
c (Å) 10.9795
β (°) 107.139
Volume (ų) 1278.20

Chiral Chromatography and Spectropolarimetry for Enantiomeric Purity Assessment

Given the presence of a stereocenter at the C3 position of the tetrahydrofuran ring, this compound exists as a pair of enantiomers, (R) and (S). The separation and quantification of these enantiomers are critical, as they may exhibit different biological activities.

Chiral Chromatography , particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP), is the primary method for separating the enantiomers. nih.gov The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and allowing for their separation and quantification. The development of a successful chiral separation method is essential for assessing the enantiomeric purity or enantiomeric excess (ee) of a sample.

Spectropolarimetry is a technique used to measure the optical rotation of a chiral compound. Each enantiomer will rotate the plane of polarized light to an equal but opposite degree. The specific rotation [α] is a characteristic physical property of a pure enantiomer under defined conditions (e.g., temperature, wavelength, solvent, concentration). This technique can be used to confirm the identity of an enantiomer (once correlated with the absolute configuration from X-ray crystallography) and to calculate the enantiomeric purity of a sample.

Table 4: Illustrative Data for Enantiomeric Purity Assessment This table presents hypothetical data for a chiral separation and optical rotation measurement.

Technique Parameter (R)-Enantiomer (S)-Enantiomer
Chiral HPLC Retention Time (min) 12.5 14.8
Spectropolarimetry Specific Rotation [α]D²⁰ -35.5° +35.5°

Strategic Utility of 2 Tetrahydrofuran 3 Yl Nicotinic Acid As a Synthetic Intermediate and Building Block

Role in the Total Synthesis of Complex Natural Products and Designed Molecules

The tetrahydrofuran (B95107) ring is a common structural motif in a wide array of biologically active natural products. organic-chemistry.orgsfu.ca Synthetic strategies often focus on the efficient and stereoselective construction of this heterocyclic system. researchgate.net Similarly, the nicotinic acid scaffold is a key component of many pharmaceuticals and natural alkaloids. nih.gov

Despite the prevalence of these individual moieties, there is a notable absence of specific examples in the scientific literature detailing the use of 2-(tetrahydrofuran-3-yl)nicotinic acid as a key intermediate or building block in the total synthesis of complex natural products or intricately designed molecules. General methodologies for the synthesis of tetrahydrofuran-containing natural products often involve cyclization reactions of acyclic precursors or cycloadditions, rather than the incorporation of a pre-formed tetrahydrofuranyl-substituted aromatic building block. organic-chemistry.orgresearchgate.net

Scaffold for the Construction of Diverse Heterocyclic Systems

Nicotinic acid and its derivatives are well-established precursors for the synthesis of a variety of heterocyclic compounds through reactions such as cyclocondensation, addition-cyclization, and transition-metal-catalyzed cross-coupling. ucl.ac.ukkoreascience.kr The carboxylic acid and the pyridine (B92270) nitrogen of the nicotinic acid core provide reactive handles for elaboration into more complex fused or spirocyclic systems.

Theoretically, the this compound scaffold could be utilized to generate novel heterocyclic frameworks where the tetrahydrofuran ring introduces specific stereochemical and conformational constraints. However, published research providing concrete examples of its use in constructing diverse heterocyclic systems is scarce. While the synthesis of various heterocyclic scaffolds from nicotinic acid derivatives is a mature field of study, the specific influence and synthetic pathways involving the 2-(tetrahydrofuran-3-yl) substituent have not been detailed.

Implementation in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. nih.govnih.govmdpi.com Nicotinic acid derivatives have been employed in various MCRs, such as the Hantzsch pyridine synthesis and Ugi-type reactions, to generate libraries of structurally diverse compounds. nih.govresearchgate.net

The structure of this compound, possessing a carboxylic acid, a pyridine ring, and a tetrahydrofuran unit, suggests its potential as a substrate in MCRs to introduce these functionalities into the final product in a convergent manner. Nevertheless, a review of the current literature does not yield specific instances of its implementation in multi-component reaction sequences. The development of MCRs is a dynamic area of research, but the application of this particular building block has not been reported.

Molecular Mechanistic Investigations and in Vitro Interactions of 2 Tetrahydrofuran 3 Yl Nicotinic Acid with Biological Targets

Binding Kinetics and Thermodynamics with Purified Receptors/Enzymes (molecular level)

No specific data on the binding affinity (Kd), association rate constants (kon), dissociation rate constants (koff), or thermodynamic parameters (ΔH, ΔS, ΔG) for the interaction of 2-(Tetrahydrofuran-3-yl)nicotinic acid with any purified receptors or enzymes have been reported.

Allosteric Modulation and Conformational Dynamics upon Binding (molecular level)

There is no available information describing whether this compound acts as an allosteric modulator. Furthermore, studies detailing the conformational changes in either the compound or its potential biological targets upon binding are absent from the literature.

Structure-Mechanism Relationships for Enzyme Inhibition or Activation (focus on molecular mechanism)

Specific data on the enzyme inhibition or activation mechanisms for this compound, including the type of inhibition (e.g., competitive, non-competitive) and the specific amino acid residues involved in the interaction, have not been documented.

In Vitro Cellular Uptake and Intracellular Distribution Mechanisms (molecular transport)

There are no published studies detailing the mechanisms of in vitro cellular uptake (e.g., passive diffusion, active transport) or the subsequent intracellular distribution of this compound.

Emerging Research Frontiers and Future Perspectives for 2 Tetrahydrofuran 3 Yl Nicotinic Acid Research

Integration with Artificial Intelligence and Machine Learning for Molecular Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and molecular design. nih.govmanning.comresearchgate.netmdpi.comarxiv.org These technologies offer the potential to dramatically accelerate the design of novel analogues of 2-(Tetrahydrofuran-3-yl)nicotinic acid with optimized properties.

Machine learning algorithms can analyze vast datasets to identify complex structure-activity relationships (SAR) that are not immediately obvious to human researchers. astrazeneca.com For derivatives of this compound, ML models, particularly deep neural networks (DNNs), can be trained on existing data for nicotinic acid derivatives and other heterocyclic compounds to predict various properties. nih.gov These properties can include bioactivity against specific targets, absorption, distribution, metabolism, and excretion (ADME) profiles, and potential toxicity. astrazeneca.com

Generative models, a subset of AI, can design entirely new molecules from scratch. nih.gov By providing the model with the this compound scaffold as a starting point and defining a set of desired properties, these generative algorithms can propose novel derivatives that are synthetically accessible and possess enhanced biological activity. This approach significantly shortens the iterative cycle of design, synthesis, and testing inherent in traditional drug discovery. manning.commdpi.com

Future research will likely involve creating a closed-loop system where AI autonomously proposes candidate molecules, predicts their properties and synthetic routes, and even controls robotic systems for automated synthesis and high-throughput screening. mdpi.comarxiv.org This integration promises to unlock the full potential of the this compound scaffold for therapeutic applications.

Table 1: Application of AI/ML Models in the Design of this compound Derivatives

AI/ML Technique Application Area Potential Outcome for this compound
Deep Neural Networks (DNNs) Bioactivity Prediction Identification of analogues with higher potency for specific biological targets. nih.gov
Multi-task Neural Networks Virtual Screening Rapidly screen large virtual libraries for compounds with similar structures and desired properties. nih.gov
Generative Adversarial Networks (GANs) De Novo Molecular Design Creation of novel, structurally diverse derivatives with optimized ADME/Tox profiles. nih.gov

Novel Catalytic Systems for Sustainable Synthesis and Functionalization

The development of green and sustainable synthetic methods is a paramount goal in modern chemistry. chimia.ch Research into novel catalytic systems for the synthesis and functionalization of this compound is crucial for its environmentally friendly and efficient production.

Conventional methods for producing nicotinic acid often involve harsh conditions, such as high temperatures and pressures, and the use of corrosive reagents like nitric acid, leading to significant waste and a low atom economy. nih.govfrontiersin.org Emerging sustainable approaches focus on biocatalysis and heterogeneous catalysis. Enzymatic synthesis, using microbial enzymes like nitrilase, can convert precursors to nicotinic acid with high conversion rates under mild conditions. nih.govfrontiersin.org Another green route involves the selective oxidation of 3-methylpyridine using hydrogen peroxide with zeolite-based catalysts, which offers a milder and more environmentally benign process. oaepublish.com

For the tetrahydrofuran (B95107) (THF) moiety, recent advances in photoredox catalysis and dual-catalysis systems enable direct C-H functionalization. acs.orgorganic-chemistry.org These methods allow for the introduction of various substituents onto the THF ring under mild conditions, providing access to a wide array of derivatives. For instance, photocatalysis can be used for the vinylation or arylation of THF, offering new avenues for modifying the this compound scaffold. acs.orgorganic-chemistry.org

Future efforts will likely focus on combining these strategies, perhaps through tandem catalytic processes, to construct the target molecule in a one-pot synthesis from simple starting materials. The development of catalysts that can selectively functionalize either the pyridine (B92270) or the tetrahydrofuran ring will be essential for creating a diverse library of compounds for biological screening.

Table 2: Comparison of Catalytic Systems for Synthesis

Catalytic System Target Moiety Advantages Challenges
Nitrilase Enzymes Nicotinic Acid High conversion, mild conditions, eco-friendly. nih.govfrontiersin.org Enzyme stability and reusability. nih.gov
Cu/Zeolite Catalysts Nicotinic Acid Mild conditions, use of H₂O₂ as a green oxidant. oaepublish.com Catalyst leaching and deactivation.
Photoredox Catalysis Tetrahydrofuran Direct C-H functionalization, mild conditions. acs.orgorganic-chemistry.org Substrate scope and scalability.

Advanced Bioconjugation Strategies Utilizing the Compound Scaffold

Bioconjugation, the covalent linking of two or more molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and medicine. The this compound scaffold possesses functional groups—notably the carboxylic acid on the pyridine ring—that are amenable to a variety of bioconjugation strategies.

The carboxylic acid group can be readily activated to form an amide bond with amine functionalities present in biomolecules like proteins, peptides, and amino-modified oligonucleotides. This is a common and robust method for creating bioconjugates. Advanced strategies move beyond simple amide linkages to employ bioorthogonal chemistries, which involve reactions that can proceed in complex biological environments without interfering with native biochemical processes. nih.govresearchgate.net

For instance, the this compound scaffold could be further functionalized with a bioorthogonal handle, such as an alkyne, azide, or tetrazine. This would allow for highly specific and efficient "click chemistry" reactions, like strain-promoted azide-alkyne cycloaddition (SPAAC) or inverse-electron-demand Diels-Alder reactions. nih.gov These strategies would enable the precise attachment of the compound to antibodies for creating antibody-drug conjugates (ADCs), to fluorescent dyes for imaging applications, or to polymers for creating advanced drug delivery systems.

Future research will explore the development of multi-functional linkers attached to the this compound core, allowing for the simultaneous or sequential attachment of multiple molecular entities. This could lead to the creation of theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule.

Exploration of Supramolecular Chemistry Applications

Supramolecular chemistry focuses on the design and study of complex systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. The nicotinic acid portion of this compound is particularly well-suited for building supramolecular architectures.

The pyridine nitrogen and the carboxylic acid group can participate in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. These interactions can direct the self-assembly of molecules into well-defined, higher-order structures like gels, liquid crystals, or metal-organic frameworks (MOFs). researchgate.net Nicotinic acid and its derivatives are known to coordinate with various metal ions, forming complexes that can self-assemble into 2D and 3D networks. researchgate.net

The tetrahydrofuran substituent introduces a flexible, non-planar, and more hydrophobic component to the molecule. This substituent could influence the packing of the molecules in the solid state, potentially leading to the formation of novel crystal structures or polymorphs with different physical properties. nih.gov It could also modulate the solubility and guest-binding properties of any resulting supramolecular assembly.

Future research could explore the use of this compound derivatives as building blocks for functional supramolecular materials. For example, chiral derivatives could be used to create enantioselective catalysts or sensors. MOFs constructed from this ligand could be investigated for applications in gas storage, separation, or catalysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Tetrahydrofuran-3-yl)nicotinic acid, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves coupling tetrahydrofuran-3-yl derivatives with nicotinic acid precursors. For example, analogous compounds like 2-((tetrahydrofuran-3-yl)oxy)propanoic acid are synthesized via nucleophilic substitution or esterification under anhydrous conditions using catalysts like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . Key steps include protecting the hydroxyl group on tetrahydrofuran to prevent side reactions and employing reflux in aprotic solvents (e.g., DMF or THF) for 12–24 hours. Yield optimization may require temperature control (60–80°C) and stoichiometric adjustments of reagents (1:1.2 molar ratio of nicotinic acid to tetrahydrofuran derivative) .

Q. Which analytical techniques are most reliable for confirming the purity and structure of this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, using a C18 column and mobile phase (e.g., acetonitrile:water with 0.1% TFA) . Nuclear magnetic resonance (NMR) (¹H and ¹³C) confirms structural integrity, with characteristic peaks for the tetrahydrofuran ring (δ 1.8–2.2 ppm for CH₂ groups) and nicotinic acid (δ 8.5–9.0 ppm for pyridine protons). Mass spectrometry (ESI-MS) provides molecular ion validation (expected [M+H]⁺ ~ 224.2 g/mol) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store the compound in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis. Stability studies suggest a shelf life of ≥5 years under these conditions. Avoid exposure to moisture, strong acids/bases, and direct light. For handling, use PPE (gloves, goggles) and work in a fume hood due to potential irritant properties .

Advanced Research Questions

Q. What mechanistic insights exist for the oxidative degradation of this compound under acidic conditions?

  • Methodological Answer : Studies on nicotinic acid derivatives show that oxidation by peroxomonosulfate (HSO₅⁻) in acidic media proceeds via protonation of the pyridine nitrogen, forming a reactive intermediate. Kinetic analyses (second-order rate constants) and UV/IR spectroscopy can identify degradation products like N-oxides. Adjusting pH (>4.0) and using radical scavengers (e.g., tert-butanol) mitigate degradation .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

  • Methodological Answer : Compare with analogs like Flunixin (2-(2-methyl-3-trifluoromethylanilino)nicotinic acid), where the tetrahydrofuran ring’s stereochemistry and substituents influence COX inhibition. In vitro assays (e.g., enzyme inhibition IC₅₀) combined with molecular docking (using AutoDock Vina) can predict binding affinity to target proteins. Modifications at the tetrahydrofuran 3-position or pyridine 6-position may enhance selectivity .

Q. What methodologies are effective for evaluating the neuroprotective potential of this compound in vitro?

  • Methodological Answer : Test acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition using Ellman’s assay (IC₅₀ values typically 1.4–75.25 μg/mL for related compounds). For neuroprotection, use SH-SY5Y neuronal cells exposed to oxidative stress (H₂O₂ or Aβ peptides), and measure viability via MTT assay. LC-MS/MS quantifies intracellular uptake and metabolite formation .

Q. How can extraction and purification protocols be optimized for isolating this compound from complex mixtures?

  • Methodological Answer : Liquid-liquid extraction (LLE) with biocompatible diluents (e.g., TOA in 1-decanol) at pH 3.5–4.0 maximizes recovery. Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization (ethanol/water) achieves >95% purity. Monitor purity via TLC (Rf ≈ 0.4 in ethyl acetate) .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

  • Methodological Answer : Use Schrödinger’s QikProp for logP (predicted ~1.2), solubility (mg/mL), and BBB permeability. Thermochemical data (e.g., ΔHf) can be derived via Gaussian 09 using DFT (B3LYP/6-31G* basis set). NIST Web Thermo Tables provide vapor pressure and enthalpy data for process scaling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.